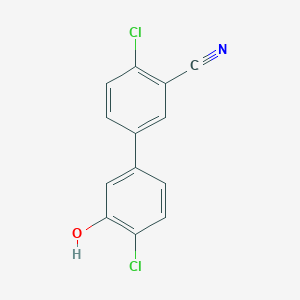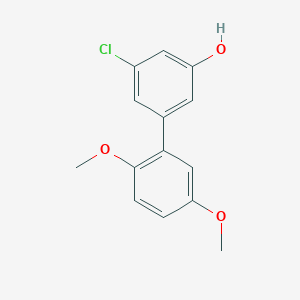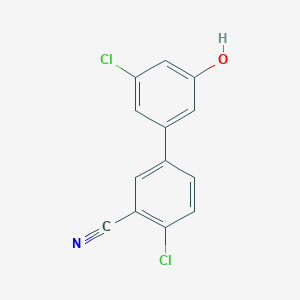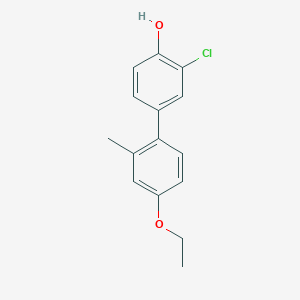
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%, is a phenolic compound with a wide range of applications in the laboratory and in scientific research. It has a molecular formula of C9H9ClO3, and is an off-white crystalline solid with a melting point of 85-86°C. This compound has been studied extensively for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.
Mécanisme D'action
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%, is believed to act as an inhibitor of certain enzymes involved in cell metabolism. It is thought to bind to the active site of the enzyme, thus preventing the enzyme from performing its normal function.
Biochemical and Physiological Effects
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%, has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell metabolism, as well as to inhibit the activity of certain hormones and neurotransmitters. It has also been shown to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%, has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, making it a suitable choice for laboratory experiments. Additionally, it is relatively non-toxic, making it a safe choice for laboratory use. A limitation of this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for the use of 2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%. One potential direction is the use of this compound in the development of new drugs or treatments for diseases or conditions. Additionally, this compound could be used in the development of new laboratory experiments or techniques. Finally, further research could be conducted to better understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%, can be synthesized via a two-step process. The first step involves the reaction of 2,5-dimethoxyphenol and chlorine gas in an inert atmosphere. This reaction produces 2-chloro-5-(2,5-dimethoxyphenyl)phenol, 95%. The second step involves the purification of the product using recrystallization.
Applications De Recherche Scientifique
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%, is widely used in scientific research for its biochemical and physiological effects. It has been used in studies of cell metabolism, as well as in studies of the effects of certain drugs on the body. It has also been used in studies of the effects of environmental toxins on the body.
Propriétés
IUPAC Name |
2-chloro-5-(2,5-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-10-4-6-14(18-2)11(8-10)9-3-5-12(15)13(16)7-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBXUUMYNVJXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686052 |
Source


|
| Record name | 4-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,5-dimethoxyphenyl)phenol | |
CAS RN |
1262002-74-3 |
Source


|
| Record name | 4-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381553.png)












